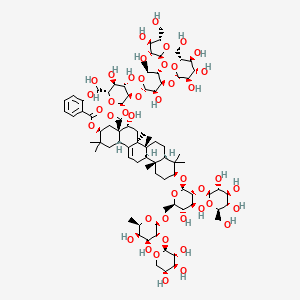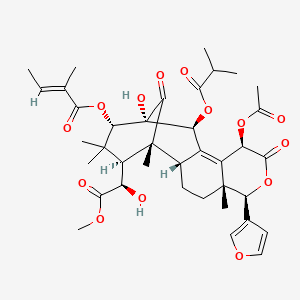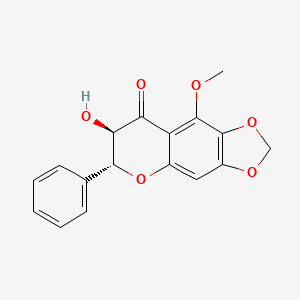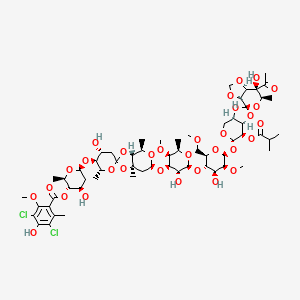
Avilamycin A
Overview
Description
Avilamycin-A is an orthosomycin antibiotic produced by the bacterium Streptomyces viridochromogenes. It is primarily used in veterinary medicine to control bacterial enteric infections in animals such as pigs, poultry, and rabbits. Avilamycin-A is particularly effective against Gram-positive bacteria and is known for its unique structure, which includes a heptasaccharide side chain and a polyketide-derived dichloroisoeverninic acid moiety .
Mechanism of Action
Target of Action
Avilamycin A, an oligosaccharide antibiotic, primarily targets Gram-positive bacteria . It specifically binds to the 50S ribosomal subunit of these bacteria . This interaction inhibits the association of IF2 , which prevents the formation of the mature 70S initiation complex , and the correct positioning of tRNA in the aminoacyl site .
Mode of Action
This compound inhibits protein synthesis through a novel double mechanism of action . Firstly, it blocks the initiation steps of protein synthesis. Secondly, it blocks the late stages of protein synthesis . This dual action effectively inhibits protein synthesis, leading to bacterial death .
Biochemical Pathways
This compound biosynthesis involves a complex biochemical pathway. The AviZ1 enzyme, an aldo-keto reductase in the avilamycin pathway, catalyzes the redox conversion between avilamycins A and C . This conversion depends on the utilization of specific redox cofactors, namely NADH/NAD+ . The ratio of these two components produced by AviZ1 depends on the availability of these cofactors .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in swine. The PK parameters of AUC 0–24h, C max, and T max in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC) ex for bactericidal activity in intestinal content was 36.15 h .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in Gram-positive bacteria, leading to bacterial death . This makes it an effective treatment for bacterial enteric infections such as those caused by Clostridium perfringens .
Action Environment
This compound is used as a veterinary medicine in chickens, turkeys, pigs, and rabbits to control bacterial enteric infections . It exhibits good antimicrobial activity against important veterinary Gram-positive pathogens (e.g., Clostridium perfringens) . The action of this compound can be influenced by environmental factors such as the availability of specific redox cofactors . Overexpressing AviZ1 in Streptomyces viridochromogenes is effective to improve the yield and proportion of this compound in the fermentation profile of avilamycins .
Biochemical Analysis
Biochemical Properties
Avilamycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One key enzyme involved in its biosynthesis is AviZ1, an aldo-keto reductase that catalyzes the redox conversion between this compound and avilamycin C . AviZ1 exhibits a preference for NADH/NAD+ as cofactors, facilitating the oxidation of avilamycin C to form this compound . This interaction highlights the importance of redox reactions in the biosynthesis and regulation of this compound.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets Gram-positive bacteria by binding to the 23S rRNA in the ribosome, thereby inhibiting protein synthesis . This binding blocks the entry of tRNA into the A-site, effectively halting the translation process . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of the ribosome.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the 23S rRNA in the ribosome . By binding to this specific region, this compound prevents the proper assembly of the ribosomal complex, leading to the inhibition of protein synthesis . This mechanism of action is crucial for its antibacterial activity, as it effectively disrupts the growth and proliferation of Gram-positive bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to adaptive responses in bacterial populations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruption of normal cellular processes and potential toxicity to host tissues . These dosage-dependent effects highlight the importance of careful dosage regulation in veterinary applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its biosynthesis and degradation. The biosynthetic pathway of this compound involves several enzymes, such as AviZ1, which catalyzes the redox conversion between this compound and avilamycin C . This pathway also involves the utilization of cofactors like NADH/NAD+ to facilitate these redox reactions . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize this compound to its target sites, such as the ribosome, where it exerts its antibacterial effects . The distribution of this compound within cells can also affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is primarily within the ribosome, where it binds to the 23S rRNA . This localization is crucial for its activity, as it allows this compound to effectively inhibit protein synthesis. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its function and activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Avilamycin-A is typically produced through microbial fermentation. The process involves cultivating Streptomyces viridochromogenes under specific conditions to optimize the yield of the antibiotic. The fermentation broth is then subjected to high-pressure filtration to separate the avilamycin from the microbial biomass. The resulting filtrate is dried and processed to obtain the final product .
Industrial Production Methods
In industrial settings, the production of avilamycin-A involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation process is carefully controlled to maintain optimal conditions for the growth of Streptomyces viridochromogenes and the production of avilamycin-A. The use of advanced bioreactors and filtration systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Avilamycin-A undergoes various chemical reactions, including oxidation and reduction. One notable reaction is the redox conversion between avilamycin-A and avilamycin-C, facilitated by an aldo-keto reductase enzyme. This enzyme catalyzes the oxidation of avilamycin-C to form avilamycin-A, utilizing NADH/NAD+ as cofactors .
Common Reagents and Conditions
The redox reactions involving avilamycin-A typically require specific cofactors such as NADH or NAD+. The presence of these cofactors is crucial for the efficient conversion of avilamycin-C to avilamycin-A. Additionally, the reactions are carried out under controlled conditions to ensure the stability and activity of the enzyme involved .
Major Products Formed
The primary product formed from the redox reactions involving avilamycin-A is avilamycin-C. This compound differs from avilamycin-A only in the redox state of the two-carbon branched-chain of the terminal octose moiety .
Scientific Research Applications
Avilamycin-A has several scientific research applications, particularly in the fields of microbiology, veterinary medicine, and biotechnology. It is used as a model compound to study the biosynthesis of orthosomycin antibiotics and the mechanisms of antibiotic resistance. Researchers also explore its potential as a lead compound for developing new antimicrobial agents .
In veterinary medicine, avilamycin-A is used to control bacterial infections in livestock, improving animal health and productivity. Its effectiveness against Gram-positive bacteria makes it a valuable tool in managing diseases such as necrotic enteritis in poultry and enteric diseases in pigs and rabbits .
Comparison with Similar Compounds
Similar Compounds
Evernimicin (Ziracin): Structurally similar to avilamycin-A, evernimicin also inhibits protein synthesis by binding to the 50S ribosomal subunit.
Uniqueness of Avilamycin-A
Avilamycin-A stands out due to its unique heptasaccharide side chain and polyketide-derived dichloroisoeverninic acid moiety. These structural features contribute to its potent antibacterial activity and specificity for Gram-positive bacteria. Additionally, avilamycin-A’s ability to inhibit protein synthesis through a novel mechanism of action makes it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGHRXBGGPPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88Cl2O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69787-79-7 | |
| Record name | Avilamycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)

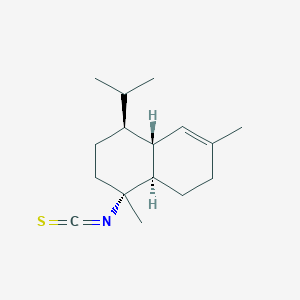
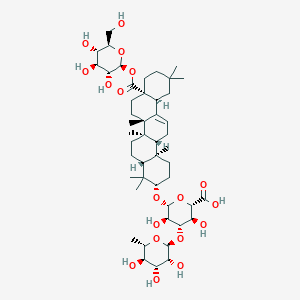

![4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1261844.png)

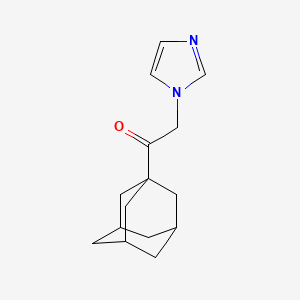

![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)

